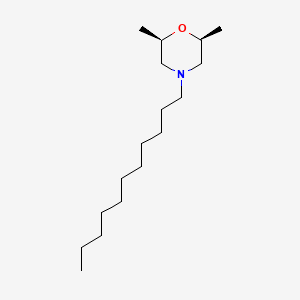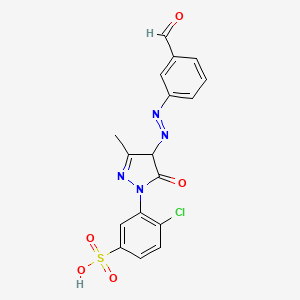
3-Isoajmalicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoajmalicine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. It is a stereoisomer of ajmalicine, which is known for its antihypertensive properties. This compound is found naturally in various plants, including Catharanthus roseus and Rauvolfia serpentina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoajmalicine involves the terpenoid indole alkaloid pathway. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. This pathway involves several enzymes, including DXS, DXR, MCT, MECS, HDS, and HDR, leading to the formation of isopentenyl diphosphate and dimethylallyl diphosphate, which are then converted into secologanin .
The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. Strictosidine synthase then catalyzes the formation of strictosidine from tryptamine and secologanin. Finally, strictosidine glucosidase catalyzes the conversion of strictosidine into this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources such as Catharanthus roseus and Rauvolfia serpentina. Metabolic engineering approaches are also being explored to increase the yield of this compound in both homologous and heterologous systems .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isoajmalicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product .
Major Products: For example, oxidation of this compound can lead to the formation of compounds with enhanced pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3-Isoajmalicine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, this compound is investigated for its antihypertensive and neuroprotective properties .
Wirkmechanismus
The mechanism of action of 3-Isoajmalicine involves its interaction with various molecular targets and pathways. It acts as an α1-adrenergic receptor antagonist, which helps in reducing blood pressure. Additionally, it inhibits the CYP2D6 liver enzyme, affecting the metabolism of several drugs .
Vergleich Mit ähnlichen Verbindungen
3-Isoajmalicine is structurally related to other yohimban derivatives, such as yohimbine, rauwolscine, and corynanthine. These compounds share similar pharmacological properties but differ in their specific interactions with molecular targets. For instance, while yohimbine is known for its stimulant effects, this compound is primarily recognized for its antihypertensive properties .
List of Similar Compounds:- Yohimbine
- Rauwolscine
- Corynanthine
- Spegatrine
Eigenschaften
CAS-Nummer |
483-03-4 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (1R,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19+/m0/s1 |
InChI-Schlüssel |
GRTOGORTSDXSFK-NALNUFGESA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Kanonische SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



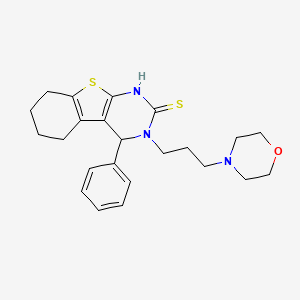

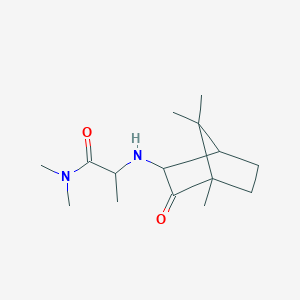

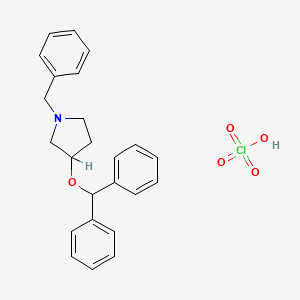


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)

![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)

